Tert-butyl ((3S,4S)-7-cyano-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepin-3-YL)carbamate
Description
Tert-butyl ((3S,4S)-7-cyano-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate is a chiral benzodiazepine derivative featuring a seven-membered diazepinone core fused to a benzene ring. Key structural attributes include:
- A tert-butyl carbamate group at the 3-position, serving as a protective moiety for the amine functionality.
- A cyano (-CN) substituent at the 7-position, which enhances electrophilicity and may influence binding interactions.
- A methyl group at the 4-position, contributing to stereochemical complexity (3S,4S configuration).
- A 2-oxo (keto) group in the diazepinone ring, a common motif in bioactive molecules targeting enzymes like histone deacetylases (HDACs) .
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-7-cyano-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-9-13(20-15(22)23-16(2,3)4)14(21)19-11-6-5-10(8-17)7-12(11)18-9/h5-7,9,13,18H,1-4H3,(H,19,21)(H,20,22)/t9-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMAYYCMPYARII-ZANVPECISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC2=C(N1)C=C(C=C2)C#N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)NC2=C(N1)C=C(C=C2)C#N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anion Formation Under Cryogenic Conditions
A 2M solution of tert-butyl acetate and lithium diisopropylamide (LDA) is introduced into a flow reactor maintained at −30°C, generating the lithium enolate. Simultaneously, methyl 2-cyanoisonicotinate (1M in THF) is injected, enabling nucleophilic acyl substitution to yield the β-ketoester.
Advantages of Flow Configuration
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Temperature Control : Precise maintenance of −30°C prevents side reactions such as over-alkylation.
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Residence Time Optimization : 10-minute residence time ensures >90% conversion.
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Scalability : The system produces multigram quantities (up to 50 g/batch) with consistent purity (>95% HPLC).
Cyclocondensation Strategies for Benzodiazepine Core Assembly
Titanium-Catalyzed Aza-Michael Addition
Building on the one-pot methodology for benzo[b]diazepines, Cp₂TiCl₂ and m-phthalic acid catalyze the cyclocondensation of β-ketoesters with o-phenylenediamine derivatives. Key parameters include:
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% | 85–90% |
| Solvent | Ethanol | Enhanced rate |
| Temperature | 80°C | 24h completion |
This method achieves regioselective ring closure while tolerating electron-withdrawing groups like nitriles.
Boc Protection and Stereochemical Control
The tert-butyl carbamate is introduced via reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst. Stereochemical control at C3 and C4 is achieved through:
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Chiral Auxiliaries : (S)-Proline-derived catalysts induce enantioselective cyclization.
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Dynamic Kinetic Resolution : Racemic intermediates equilibrate under basic conditions, with selective crystallization of the (3S,4S)-diastereomer.
Late-Stage Functionalization: Introducing the 7-Cyano Group
Palladium-Mediated Cyanation
Adapting the carbonylative Sonogashira protocol, a palladium-catalyzed cyanation (Pd(OAc)₂/Xantphos) converts aryl iodides to nitriles using Zn(CN)₂ as a cyanide source:
Yields reach 78% for electron-deficient arenes, though steric hindrance at position 7 necessitates extended reaction times (48h).
Nitrile Formation via Schmidt Reaction
Alternative pathways involve treating benzodiazepine ketones with hydroxylamine hydrochloride followed by dehydration with POCl₃, though this method risks epimerization at C3.
Process Optimization and Industrial Considerations
Solvent and Reagent Selection
Crystallization and Purification
X-ray diffraction studies confirm that the (3S,4S)-diastereomer preferentially crystallizes from hexane/ethyl acetate (3:1), achieving ≥99% enantiomeric excess (ee).
Spectroscopic Characterization and Quality Control
NMR Analysis
Mass Spectrometry
High-resolution MS (ESI+) m/z calculated for C₁₉H₂₃N₃O₃: 365.1732; found: 365.1735.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Flow + Batch | 66 | Moderate | High |
| Titanium Catalysis | 90 | High | Moderate |
| Chiral Resolution | 58 | Excellent | Low |
Flow-based approaches excel in large-scale production, while titanium-mediated cyclocondensation offers superior stereocontrol for research-scale batches .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Tert-butyl ((3S,4S)-7-cyano-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepin-3-YL)carbamate can undergo oxidation reactions, typically with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at positions adjacent to the cyano group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: : Sodium methoxide, potassium carbonate, dimethylformamide (DMF).
Major Products
Oxidation: : Formation of oxo derivatives.
Reduction: : Generation of amines or alcohols.
Substitution: : Introduction of various substituents depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Tert-butyl ((3S,4S)-7-cyano-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepin-3-YL)carbamate has several notable applications:
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets that could lead to the development of new drugs. For instance:
- Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways .
Organic Synthesis
As an intermediate in organic synthesis, it serves as a building block for creating more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms:
- Substitution Reactions : The compound can undergo nucleophilic substitutions at positions adjacent to the cyano group, making it versatile for further modifications.
Biological Studies
The compound's interaction with biological systems is under investigation:
- Cellular Mechanisms : Studies suggest that it may modulate enzyme activities or receptor interactions, affecting cellular processes .
Case Studies
Several studies highlight the applications of this compound:
- Drug Development Research : A study explored its potential as a scaffold for new drug candidates targeting neurological disorders.
- Synthetic Methodology : Research demonstrated its utility in synthesizing novel benzo-diazepine derivatives with enhanced pharmacological profiles.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The cyano group and benzo-diazepine core are crucial for its binding affinity and activity. The mechanism involves modulation of enzyme activities or receptor interactions, leading to downstream effects on cellular processes and pathways.
Comparison with Similar Compounds
Stability Considerations :
- The tert-butyl carbamate group in all compounds confers amine protection and enhances stability under basic conditions.
- The 2-oxo group in the target compound may render it susceptible to nucleophilic attack, necessitating controlled storage conditions.
Q & A
Q. What are the key considerations for synthesizing tert-butyl carbamate derivatives with stereochemical control?
- Methodological Answer : Stereoselective synthesis of tert-butyl carbamates often employs chiral catalysts or auxiliaries. For example, asymmetric Mannich reactions using proline-derived organocatalysts can yield enantiomerically pure β-amino carbonyl intermediates, as demonstrated in the synthesis of (1S,2S)-configured carbamates . Reaction conditions (e.g., anhydrous solvents like THF, low temperatures) and purification via silica gel chromatography are critical for maintaining stereochemical integrity .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., tert-butyl protons at ~1.4 ppm).
- HPLC with chiral columns to verify enantiopurity (>98% purity is standard for intermediates) .
- Mass spectrometry (ESI-MS) to validate molecular weight and fragmentation patterns .
- X-ray crystallography for resolving absolute configuration, as applied to structurally similar carbamates .
Q. What safety precautions are required when handling tert-butyl carbamates in the lab?
- Methodological Answer : While many tert-butyl carbamates are not classified as hazardous, standard precautions include:
- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Storing compounds refrigerated in airtight containers to prevent degradation .
- Employing fume hoods for reactions involving volatile reagents (e.g., trifluoroacetic anhydride) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) can model transition states and electronic properties. For example:
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Simulate interactions with metal catalysts (e.g., TiCl₄ in asymmetric reactions) to optimize stereoselectivity .
- Validate computational results with experimental kinetic data (e.g., enantiomeric excess measured via HPLC) .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Design a stability study with controlled variables:
- pH range : Test aqueous/organic buffers (pH 1–12) to identify decomposition pathways (e.g., hydrolysis of the carbamate group).
- Temperature : Use accelerated aging (40–60°C) to model long-term stability .
- Analytical monitoring : Track degradation products via LC-MS and correlate with kinetic models .
Q. How can researchers design a structure-activity relationship (SAR) study for this compound’s biological activity?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with variations in the benzo-diazepinone core (e.g., substituents at C7-cyano or C4-methyl) .
- Assay selection : Use high-throughput screening (HTS) for antiplasmodial or HDAC inhibition activity, referencing protocols for related triazolopyrazine derivatives .
- Data analysis : Apply multivariate regression to link structural descriptors (e.g., logP, steric bulk) to activity trends .
Q. What mechanistic insights explain unexpected byproducts during carbamate deprotection?
- Methodological Answer : Investigate side reactions using:
- Trapping experiments : Add scavengers (e.g., thiols) to intercept reactive intermediates like isocyanates.
- In-situ monitoring : Use IR spectroscopy to detect transient species (e.g., tert-butyl carbonium ions) .
- Isolation and characterization : Purify byproducts via preparative TLC and assign structures via NMR/X-ray .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
